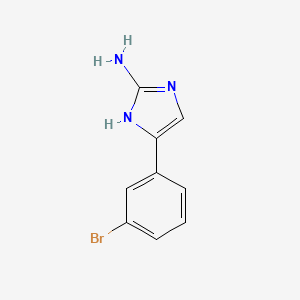
4-(3-bromophenyl)-1H-imidazol-2-amine
Vue d'ensemble
Description
4-(3-bromophenyl)-1H-imidazol-2-amine, also known as 4-BPA, is an organobromine compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. 4-BPA is a versatile molecule with a wide range of applications, including the synthesis of organic compounds, the study of enzyme catalyzed reactions, and the investigation of biological processes.
Applications De Recherche Scientifique
Antimicrobial Agent Development
4-(3-bromophenyl)-1H-imidazol-2-amine: and its derivatives have been explored for their potential as antimicrobial agents. The compound’s structure allows for interaction with bacterial and fungal cellular components, disrupting their normal functions and leading to cell death. This application is crucial in the fight against drug-resistant strains of pathogens, providing a new avenue for the development of more effective antimicrobial therapies .
Cancer Therapeutics
The compound has shown promise in the field of oncology as a scaffold for developing anticancer agents. Its ability to interfere with cellular signaling pathways that are often dysregulated in cancer cells makes it a candidate for targeted cancer therapies. Research has indicated its effectiveness against certain cancer cell lines, suggesting potential use in chemotherapeutic regimens .
Neuroprotective Studies
Studies have indicated that derivatives of 4-(3-bromophenyl)-1H-imidazol-2-amine may possess neuroprotective properties. By modulating enzymes like acetylcholinesterase, these compounds could potentially be used to treat neurodegenerative diseases or to mitigate neurotoxicity in various medical treatments .
Antioxidant Research
The compound’s framework has been utilized in the synthesis of antioxidants. These substances can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. By reducing oxidative stress, derivatives of this compound could contribute to the prevention of oxidative damage-related diseases .
Radiopharmaceuticals
In nuclear medicine, 4-(3-bromophenyl)-1H-imidazol-2-amine derivatives have been used to create radiolabeled compounds for diagnostic imaging. These compounds can bind to specific biological targets, allowing for the visualization of diseases such as cancer through PET scans .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes that are critical in disease processes. By designing derivatives that can selectively bind to and inhibit these enzymes, researchers can develop new drugs for conditions where enzyme activity is a contributing factor .
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUVFHVVUJMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-1H-imidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



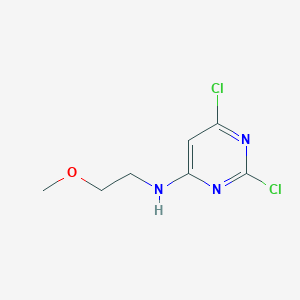

![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)

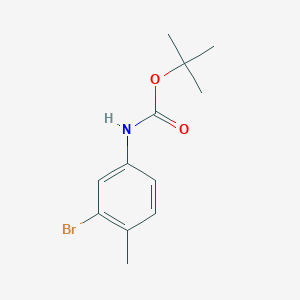
![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)


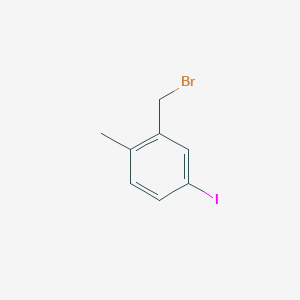
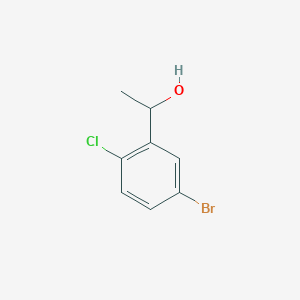
amine](/img/structure/B1444348.png)
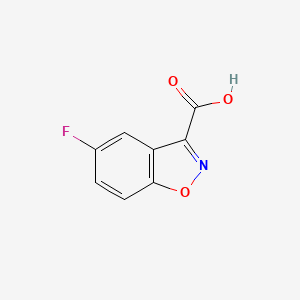
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)